

Application Notes and Protocols for Utilizing Electronic Diaries in Fezolinetant VMS Assessment

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Compound of Interest

Compound Name: **Fezolinetant**

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These application notes provide a comprehensive guide to the use of electronic diaries (e-diaries) for the assessment of Vasomotor Symptoms (VMS) frequency and severity in clinical trials of **fezolinetant**, a neurokinin 3 (NK3) receptor antagonist. The protocols are based on methodologies employed in the pivotal SKYLIGHT series of clinical trials.

Introduction

Fezolinetant is an oral, nonhormonal selective NK3 receptor antagonist that has been investigated for the treatment of moderate to severe VMS associated with menopause.^{[1][2]} Accurate and reliable assessment of VMS frequency and severity is paramount to evaluating the efficacy of such treatments. Electronic diaries offer a robust method for real-time data capture, minimizing recall bias and improving data quality compared to paper-based diaries.^[3] ^[4] The SKYLIGHT 1, 2, and 4 trials successfully utilized e-diaries to gather primary efficacy data on VMS.^{[5][6][7]}

Quantitative Data Summary

The following tables summarize the quantitative outcomes from **fezolinetant** clinical trials where electronic diaries were the primary tool for VMS data collection.

Table 1: Baseline Characteristics of Study Participants (Pooled Data from SKYLIGHT 1 & 2)

Characteristic	Value
Number of Participants	1,022
Mean Age (years)	~54
Race	White: ~73%, Black: ~25%, Asian: ~1%, Other: ~1%
Mean Baseline Moderate/Severe VMS per day	9 to 11
Source:	[2] [8]

Table 2: Mean Change from Baseline in Moderate to Severe VMS Frequency

Treatment Group	Week 4 Mean Reduction vs. Placebo	Week 12 Mean Reduction vs. Placebo
Fezolinetant 30 mg	-1.82 (P < .001)	-1.86 (P < .001)
Fezolinetant 45 mg	-2.55 (P < .001)	-2.53 (P < .001)

Source: SKYLIGHT 2 Trial[\[9\]](#)

Table 3: Mean Change from Baseline in Moderate to Severe VMS Severity

Treatment Group	Week 4 Mean Reduction vs. Placebo	Week 12 Mean Reduction vs. Placebo
Fezolinetant 30 mg	-0.15 (P < .05)	-0.16 (P < .05)
Fezolinetant 45 mg	-0.29 (P < .001)	-0.29 (P < .001)

Source: SKYLIGHT 2 Trial[\[9\]](#)

Experimental Protocols

Protocol 1: Participant Training and e-Diary Deployment

Objective: To ensure participants are proficient in using the electronic diary for accurate and consistent VMS data entry.

Methodology:

- Device Provision: At the screening visit, each participant is provided with a handheld electronic device (e.g., a smartphone) with the pre-installed VMS diary application.[10]
- Training Session: A trained clinical site staff member conducts a one-on-one training session with each participant. The training covers:
 - Device operation (powering on/off, charging, navigating the application).
 - Understanding the definitions of VMS severity (see Table 4).[5][6]
 - The process for recording a VMS event in real-time or as close to the event as possible.
 - The requirement for daily recording, at least twice a day, throughout the screening, treatment, and follow-up periods.[8]
 - Troubleshooting common issues.
- Practice Period: Participants are instructed to use the e-diary to record VMS frequency and severity daily for a minimum of 7 consecutive days during the screening period to establish a baseline.[11]
- Eligibility Confirmation: The e-diary data from the screening period is reviewed by study site staff to confirm the participant meets the eligibility criteria, such as a minimum average of seven moderate to severe hot flashes per day.[5][10][12]

Table 4: FDA Definitions for VMS Severity Provided in the e-Diary

Severity	Definition
Mild	Sensation of heat without sweating.
Moderate	Sensation of heat with sweating, able to continue activity.
Severe	Sensation of heat with sweating, causing cessation of activity.

Source:[5][6][13]

Protocol 2: Daily VMS Data Collection Using the Electronic Diary

Objective: To capture real-time, patient-reported VMS frequency and severity data throughout the clinical trial.

Methodology:

- Daily Recording: Participants are required to record each VMS event as it occurs, or at a minimum, to review and confirm their VMS episodes at least twice daily.[8]
- Data Entry for Each VMS Event: For each VMS event, the participant records:
 - The occurrence of the event.
 - The severity of the event, based on the provided definitions (Mild, Moderate, or Severe).
- Data Transmission: The e-diary application automatically timestamps each entry and transmits the data securely to a central server.
- Compliance Monitoring: Study staff can remotely monitor participant compliance with daily diary entries and can send reminders to the participant's device if entries are missed. Per trial protocols, participants with less than 80% compliance over a certain period may be considered for withdrawal.[1]

Protocol 3: Data Management and Analysis

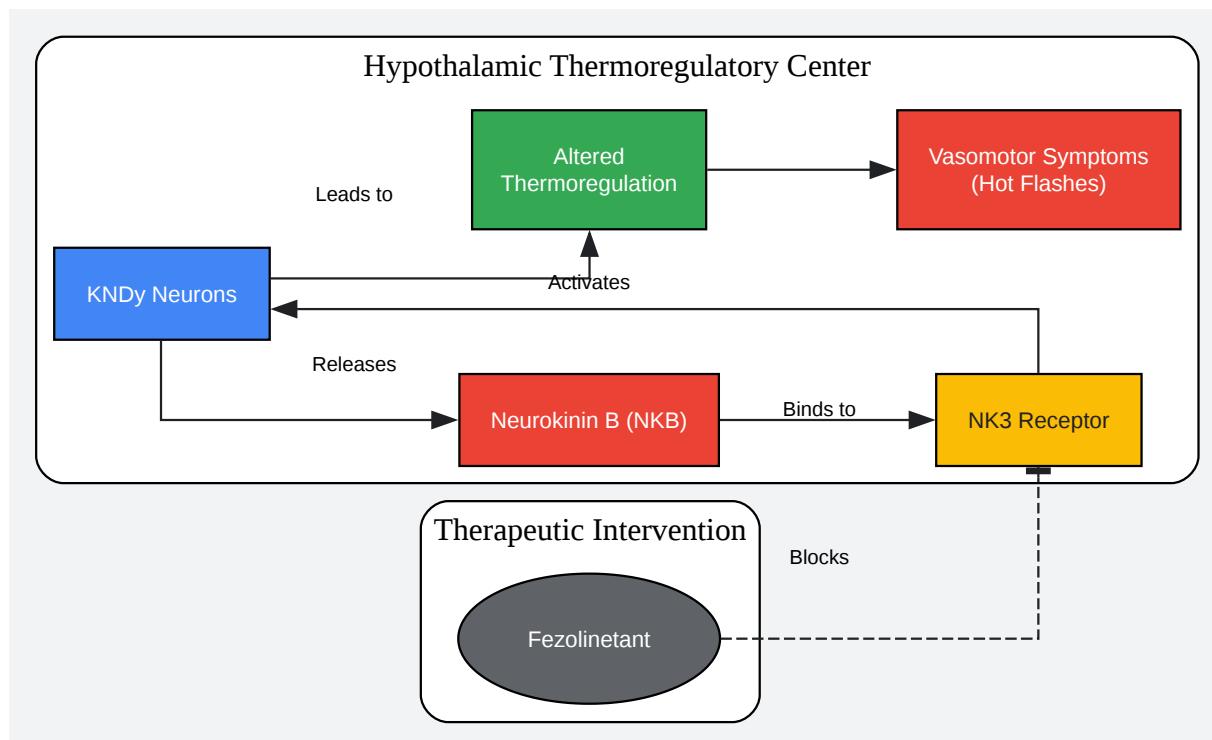
Objective: To ensure the integrity of the collected e-diary data and to analyze it for efficacy endpoints.

Methodology:

- Data Verification: At each study visit, clinical site staff review the e-diary data with the participant to verify its accuracy and completeness.[1]
- Data Extraction and Cleaning: Data from the central server is extracted for analysis. Data cleaning procedures are applied to handle any inconsistencies or missing data.
- Endpoint Calculation:
 - VMS Frequency: The primary efficacy endpoint is the mean change in the frequency of moderate to severe VMS from baseline to specified time points (e.g., Week 4 and Week 12).[11][14] The baseline VMS frequency is calculated by averaging the daily counts of moderate and severe VMS events over a 10-day period before randomization.[14]
 - VMS Severity: The mean change in the severity of VMS is also a primary endpoint, calculated from the severity ratings provided by the participant for each VMS event.[11][14]
- Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the change from baseline in VMS frequency and severity between the **fezolinetant** and placebo groups.[11]

Visualizations

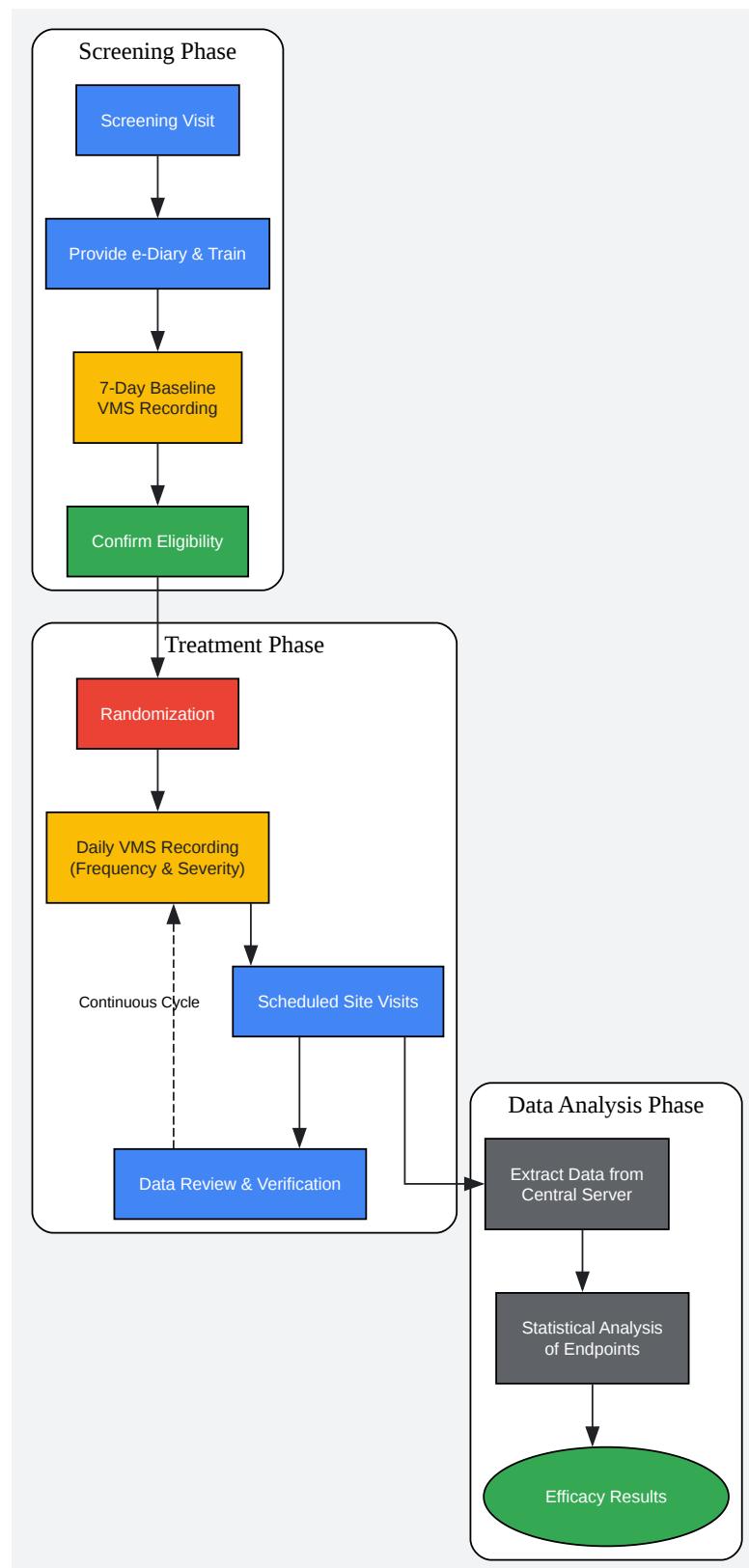
Signaling Pathway of Fezolinetant



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Caption: **Fezolinetant** blocks Neurokinin B from binding to the NK3 receptor.

Experimental Workflow for e-Diary VMS Assessment

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